N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-3-5-12(20)6-4-11/h3-9H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLHWPVXKFLVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfanyl group:
Coupling with the phenyl ring: The final step involves coupling the oxazole derivative with the 5-chloro-2,4-dimethoxyphenyl group, typically using a coupling reagent such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of more saturated derivatives.
Substitution: The chloro groups on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving palladium or other transition metals.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.
Biochemical Research: It can be used as a probe or a tool in biochemical assays to study various biological processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its potential biological activity makes it a candidate for further development in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Variations
a) 1,3-Oxazole vs. 1,3,4-Oxadiazole
- Target Compound : Contains a 1,3-oxazole ring (two heteroatoms: O, N), which offers moderate electron-withdrawing effects and planar geometry.
- Analog from : Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibit a tri-heteroatom (O, N, N) oxadiazole core. This structure enhances metabolic stability and hydrogen-bonding capacity compared to oxazole .
- Impact : Oxadiazole derivatives often show improved enzymatic inhibition (e.g., acetylcholinesterase) due to stronger electron-withdrawing effects, as seen in compounds with IC50 values of 12–35 μM .
b) 1,3,4-Thiadiazole Derivatives
- Example : N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17, ) replaces oxygen with sulfur, increasing lipophilicity and van der Waals interactions.
- Activity: Thiadiazole analogs demonstrate notable analgesic and antipyretic activities (e.g., 65–72% inhibition in rodent models), attributed to sulfur’s polarizability .
Substituent Effects on Aryl Rings
a) Chlorophenyl vs. Methoxyphenyl
- Target Compound : Dual chloro and methoxy groups on the phenyl ring balance lipophilicity (Cl: logP +0.71) and solubility (OCH3: hydrogen-bond acceptor).
- Analog () : Compound 8j (2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-phenylacryloyl)phenyl)acetamide) shows higher yield (84%) and lower melting point (195–197°C) due to reduced crystallinity from methoxy substitution .
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with chlorine and methoxy groups, an oxazole moiety, and a sulfanyl acetamide group. The molecular formula is , with a molecular weight of approximately 405.38 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Chlorine Substituents | Two chlorine atoms enhance lipophilicity |
| Methoxy Groups | Two methoxy groups increase solubility |
| Oxazole Ring | Contributes to biological activity |
| Sulfanyl Group | Enhances interactions with biological targets |
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxazole moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's sulfanyl acetamide structure suggests potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that related compounds effectively inhibit AChE activity, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of compounds bearing similar functional groups. For example, studies on quinoline derivatives have shown that they can inhibit nitric oxide production in LPS-stimulated macrophages through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . This suggests that this compound could exhibit anti-inflammatory effects as well.
Case Study 1: Antibacterial Assessment
A series of synthesized compounds including derivatives of the target compound were evaluated for antibacterial activity using the disk diffusion method. The results indicated that several compounds exhibited zones of inhibition against Escherichia coli and Staphylococcus aureus, with the most active derivatives showing MIC values less than 50 µg/mL .
Case Study 2: Acetylcholinesterase Inhibition
In a study assessing AChE inhibition, this compound was tested alongside known inhibitors. The compound demonstrated an IC50 value comparable to established AChE inhibitors, suggesting potential therapeutic applications in cognitive disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Oxazole ring formation : Reacting 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
Sulfanyl-acetamide linkage : Coupling the oxazole intermediate with a chloro-substituted phenylacetamide via nucleophilic substitution, often using bases like K₂CO₃ to deprotonate thiol groups .
- Key Reagents : Potassium carbonate, DMF, thiourea derivatives.
- Critical Controls : Monitor reaction progress via TLC/HPLC to ensure intermediate purity .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy, chlorophenyl groups) and sulfanyl linkage integrity .
- Mass Spectrometry (MS) : To validate molecular weight (e.g., 486.0 g/mol for analogous compounds) and fragmentation patterns .
- X-ray Crystallography : For unambiguous 3D structural confirmation, particularly for steric effects from dimethoxy and chlorophenyl groups .
Q. What are the primary chemical properties influencing its reactivity?
- Methodological Answer :
- Electrophilic Sites : The sulfanyl (-S-) group and oxazole ring are prone to oxidation (e.g., with H₂O₂) or nucleophilic attack .
- Steric Hindrance : Dimethoxy and chlorophenyl substituents may reduce reactivity at the acetamide core, requiring optimized reaction conditions (e.g., elevated temperatures) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct parallel assays (e.g., antimicrobial IC₅₀, cytotoxicity) across standardized cell lines to isolate structure-activity relationships .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
- Computational Docking : Compare binding affinities to target enzymes (e.g., cytochrome P450) using molecular dynamics simulations to explain variability .
Q. What strategies optimize reaction yields during derivatization of the oxazole-sulfanyl scaffold?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions in polar environments .
- Catalytic Systems : Use Pd/C or CuI to facilitate cross-coupling reactions at the oxazole ring without degrading the sulfanyl linkage .
- Temperature Gradients : Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to improve yields by 15–20% .
Q. How do electronic effects from substituents (e.g., dimethoxy vs. chloro) influence its spectroscopic profiles?
- Methodological Answer :
- Comparative NMR Analysis :
| Substituent | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| 2,4-Dimethoxy | 3.85 (s, OCH₃) | 56.2 (OCH₃) |
| 4-Chlorophenyl | 7.45–7.60 (m, Ar-H) | 128–134 (C-Cl) |
- IR Spectroscopy : Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹) and C-S (680–750 cm⁻¹) confirm functional group stability .
Q. What are the best practices for resolving synthetic by-products during scale-up?
- Methodological Answer :
- Chromatographic Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate minor impurities .
- Crystallization Screening : Test solvents like ethyl acetate/hexane mixtures to exploit solubility differences between the target compound and by-products .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. organic media?
- Methodological Answer :
- pH-Dependent Solubility : The acetamide group exhibits higher solubility in alkaline buffers (pH > 9) due to deprotonation, while chlorophenyl groups enhance organic solubility (logP ~3.2) .
- HPLC-UV Validation : Quantify solubility using saturated solutions analyzed at λ = 254 nm, accounting for aggregation effects in aqueous media .
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Batch-to-Batch Purity Checks : Ensure >95% purity via HPLC before bioassays; trace impurities (e.g., unreacted thiourea) may antagonize activity .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
- Analytical Cross-Validation : Combine NMR, MS, and X-ray data to resolve structural ambiguities .
- Computational Pre-Screening : Use DFT calculations to predict reactivity hotspots (e.g., oxazole ring) before experimental trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
